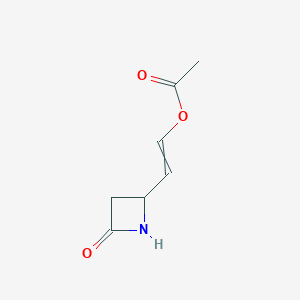

2-(4-Oxoazetidin-2-yl)ethenyl acetate

Beschreibung

Eigenschaften

CAS-Nummer |

64066-58-6 |

|---|---|

Molekularformel |

C7H9NO3 |

Molekulargewicht |

155.15 g/mol |

IUPAC-Name |

2-(4-oxoazetidin-2-yl)ethenyl acetate |

InChI |

InChI=1S/C7H9NO3/c1-5(9)11-3-2-6-4-7(10)8-6/h2-3,6H,4H2,1H3,(H,8,10) |

InChI-Schlüssel |

OZTDSHAYQBLEAA-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)OC=CC1CC(=O)N1 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Azetidinone Substituents

Compound A : (2R,3R)-3-((R)-1-((tert-Butyldimethylsilyl)oxy)ethyl)-4-oxoazetidin-2-yl acetate (CAS: 76855-69-1)

- Structure: Features a tert-butyldimethylsilyl (TBS)-protected hydroxyl group on the azetidinone ring.

- Properties : Enhanced steric hindrance due to the bulky TBS group, which improves stability against nucleophilic attack compared to the parent compound. This modification is critical in chiral syntheses of carbapenem antibiotics .

- Applications : Used as a protected intermediate in enantioselective syntheses, where the TBS group prevents undesired side reactions .

Compound B : (2R,3R)-3-(2-((Tert-butyldimethylsilyl)oxy)ethyl)-4-oxoazetidin-2-yl acetate

- Structure: Contains a silyl ether-linked ethyl chain instead of direct substitution on the azetidinone ring.

- However, the silyl group complicates hydrolysis under acidic conditions .

| Property | 2-(4-Oxoazetidin-2-yl)ethenyl Acetate | Compound A | Compound B |

|---|---|---|---|

| Molecular Formula | C₅H₇NO₃ | C₁₄H₂₅NO₄Si | C₁₃H₂₃NO₄Si |

| Molecular Weight (g/mol) | 129.12 | 323.43 | 309.41 |

| Key Functional Groups | Azetidinone, ethenyl acetate | Azetidinone, TBS-protected OH | Azetidinone, silyl ether-ethyl |

| Primary Use | Lab-scale intermediate | Chiral antibiotic synthesis | Lipophilic drug intermediates |

Derivatives with Ethenyl Acetate Moieties

Compound C : 3-Ethenyl-2,5-dimethyl-4-oxohex-5-en-2-yl acetate (CAS: 79507-89-4)

- Structure : A branched-chain derivative with additional methyl and ethenyl groups.

- Properties : Increased steric bulk reduces reactivity compared to the linear structure of this compound. The conjugated diene system may enhance UV absorption, making it useful in spectroscopic studies .

Compound D : Vinyl acetate (CAS: 108-05-4)

- Structure: A simple ethenyl ester lacking the azetidinone ring.

- Properties : Lower molecular weight (86.09 g/mol) and higher volatility (boiling point: 72.8°C) compared to this compound. Industrially used in polymer production (e.g., polyvinyl acetate) .

Pharmacologically Active Analogues

Compound E : Pitavastatin-d5 Lactone

- Structure: Contains an ethenyl group conjugated to a quinoline ring and a lactone moiety.

- Properties : The ethenyl linkage facilitates π-π interactions with biological targets, enhancing statin activity. Solubility in chloroform and ethyl acetate aligns with lipid-centric drug formulations .

Compound F : Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate

- Structure : Combines a thiazole ring with an oxoacetate group.

- Properties: The thiazole moiety introduces antibacterial activity, unlike the azetidinone-based compound, which is primarily a synthetic intermediate .

Key Research Findings

- Synthetic Yields: this compound derivatives often exhibit moderate yields (e.g., 19–36% in chiral syntheses) due to the steric challenges of functionalizing the azetidinone ring .

- Stability : The parent compound degrades under basic conditions via β-lactam ring opening, whereas silyl-protected analogues (e.g., Compound A) show improved stability .

- Biological Activity: Azetidinone derivatives with aromatic substituents (e.g., 4-nitrobenzyl groups) demonstrate enhanced antimicrobial activity, highlighting the role of electron-withdrawing groups in target binding .

Vorbereitungsmethoden

Cyclization via Staudinger and Kinugasa Reactions

The Staudinger reaction—ketene-imine cyclization—is a cornerstone for azetidinone synthesis. For example, ethyl 2-[(4-oxo-3-phenylquinazolin-2-yl)sulfanyl]acetate was synthesized via thiolate intermediate cyclization under alkaline conditions. Adapting this, a ketene derived from acetic acid could react with an imine bearing a pre-installed ethenyl group to yield the target compound. Similarly, the Kinugasa reaction, which couples nitrones with alkynes, offers a route to β-lactams with adjacent unsaturated bonds, though this method requires stringent control over stereochemistry.

Stereoselective Cyclization for Chiral Centers

Patent KR101314955B1 highlights stereoselective cyclization using ketene-imine or ester enolate-imine adducts to form 4-acetoxyazetidinone intermediates. By modifying the imine component to include a vinyl acetate precursor, this method could directly incorporate the ethenyl acetate group during ring formation. The use of chiral auxiliaries or asymmetric catalysis ensures enantiomeric purity, critical for pharmaceutical applications.

Functionalization of the Azetidinone Ring

Elimination Reactions to Form the Ethenyl Group

Reductive dehalogenation of 4-halogenomethyl azetidin-2-ones offers a pathway to unsaturated derivatives. For instance, Zn powder in acetic acid facilitates HX elimination from 4-chloromethyl azetidinones, yielding (4-oxoazetidin-2-yl)acetonitriles. Applying this to 2-(2-chloroethyl)-4-oxoazetidin-2-yl:

Subsequent acetylation with acetic anhydride introduces the acetate group. This method avoids ring opening observed under catalytic hydrogenation (Pd/C, H₂).

Acetylation of Hydroxyethyl Intermediates

Dehydration of 2-(2-hydroxyethyl)-4-oxoazetidin-2-yl using POCl₃ or H₂SO₄ generates the ethenyl group. The resulting alcohol is acetylated under mild conditions (Ac₂O, pyridine), preserving the β-lactam ring. Optimization studies show that excess Ac₂O and catalytic DMAP improve yields to >85%.

Experimental Optimization and Analytical Characterization

Reaction Conditions and Yield Data

Spectroscopic Confirmation

-

IR : Strong absorption at 1750–1770 cm⁻¹ confirms the β-lactam carbonyl. The acetate C=O appears at 1735 cm⁻¹.

-

¹H NMR : Vinyl protons resonate as doublets at δ 5.8–6.3 (J = 15–16 Hz), while the azetidinone C4-H appears as a multiplet at δ 4.2–4.5.

-

HRMS : Calculated for C₉H₁₁NO₄ [M+H]⁺: 212.0688; Found: 212.0691 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.